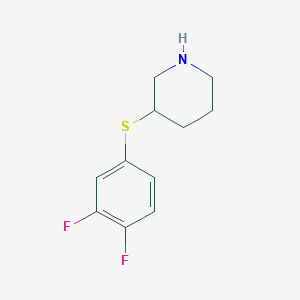

3-(3,4-Difluorophenyl)sulfanylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2NS |

|---|---|

Molecular Weight |

229.29 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)sulfanylpiperidine |

InChI |

InChI=1S/C11H13F2NS/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |

InChI Key |

OWSFAOBPEMDSSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)SC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3,4 Difluorophenyl Sulfanylpiperidine

Established Synthetic Routes to the Core Structure

The construction of the 3-(3,4-Difluorophenyl)sulfanylpiperidine molecule relies on fundamental organic synthesis principles, beginning with the formation of the piperidine (B6355638) ring.

Cyclization Reactions for Piperidine Ring Formation

The piperidine heterocycle is a common structural motif in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.govnih.gov These methods typically involve the formation of a six-membered ring containing one nitrogen atom.

One prevalent strategy is the intramolecular cyclization of acyclic amino compounds. nih.gov This can be achieved through various means, including the reductive amination of δ-ketoamines or the cyclization of haloamines. For instance, an amine can undergo an intramolecular nucleophilic substitution with a terminal halide or other leaving group to form the piperidine ring. nih.govbeilstein-journals.org Metal-catalyzed cyclizations and radical-mediated cyclizations are also effective methods for forming the piperidine scaffold from linear substrates like amino-alkenes or amino-aldehydes. nih.govorganic-chemistry.org

Another major route is the hydrogenation of pyridine (B92270) derivatives . dtic.mil Substituted pyridines can be reduced to the corresponding piperidines using various catalytic systems, such as palladium, platinum, or rhodium catalysts, often under hydrogen pressure. nih.gov This approach is advantageous when the desired substitution pattern is readily accessible on the aromatic pyridine ring.

The following table summarizes common cyclization strategies for piperidine synthesis.

| Reaction Type | Starting Material | Key Reagents/Catalysts | Description |

| Intramolecular Reductive Amination | δ-Ketoamine | Reducing agent (e.g., NaBH₃CN) | An intramolecular reaction between a ketone and an amine group within the same molecule, followed by reduction to form the cyclic amine. |

| Intramolecular Nucleophilic Substitution | ω-Haloamine | Base | The nitrogen atom acts as a nucleophile, displacing a halide on the same carbon chain to close the ring. |

| Metal-Catalyzed Cyclization | Amino-alkene | Gold (I) or Palladium catalysts | A transition metal catalyzes the intramolecular addition of the amine to the alkene, forming the piperidine ring. nih.gov |

| Pyridine Hydrogenation | Substituted Pyridine | H₂, Pd/C, PtO₂, or Rh catalyst | The aromatic pyridine ring is catalytically reduced to a saturated piperidine ring. nih.govdtic.mil |

Introduction of the Sulfanyl (B85325) Moiety

Once the piperidine ring is formed, the next critical step is the introduction of the sulfur atom at the 3-position. A common approach for forming a carbon-sulfur bond is through the reaction of a nucleophilic thiol with an electrophilic carbon.

In this context, a piperidine precursor with a suitable leaving group at the 3-position, such as 3-hydroxypiperidine (B146073) or a 3-halopiperidine, can be used. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate). This activated intermediate can then react with a sulfur nucleophile, such as 3,4-difluorothiophenol (B1350639), in a nucleophilic substitution reaction to form the desired thioether linkage.

Alternatively, modern cross-coupling reactions offer efficient ways to form C-S bonds. Transition metal-catalyzed reactions, particularly those using palladium, have become powerful tools for this purpose. rsc.org These methods can couple thiols with aryl or alkyl halides or triflates under relatively mild conditions.

Incorporation of the Difluorophenyl Group

The 3,4-difluorophenyl group is typically introduced as part of the sulfur-containing reagent. The most direct method involves using 3,4-difluorothiophenol as the nucleophile in the C-S bond-forming step described above.

The synthesis of precursors containing the 3,4-difluorophenyl moiety often starts from commercially available materials like 1,2-difluorobenzene (B135520) or 3,4-difluorobenzaldehyde (B20872). google.comgoogle.com For example, 3,4-difluorobenzaldehyde can be converted into (E)-3-(3,4-difluorophenyl)acrylic acid, a versatile intermediate for various derivatives. google.comgoogle.com Synthesizing the specific (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, an intermediate used in the production of the drug Ticagrelor, also relies on precursors derived from 3,4-difluorophenyl compounds. uliege.be

Advanced Synthetic Approaches

More sophisticated methods focus on controlling stereochemistry and improving reaction efficiency through catalysis.

Stereoselective Synthesis of Enantiomers and Diastereomers

Since the 3-position of the piperidine ring in this compound is a stereocenter, controlling its stereochemistry is crucial for developing enantiomerically pure compounds. Stereoselective synthesis can be achieved through several strategies.

One approach is to use a chiral starting material . A chiral precursor, such as an enantiopure amino acid or alcohol, can be used to construct the piperidine ring, thereby setting the stereochemistry at the C3 position from the outset.

Another powerful method is asymmetric catalysis . Chiral catalysts can be used to induce stereoselectivity in key bond-forming reactions. For example, the enantioselective synthesis of chiral piperidines can be achieved through the dearomatization and borylation of pyridines, followed by further functionalization. snnu.edu.cn Diastereoselective 1,3-dipolar cycloaddition reactions, while demonstrated for pyrrolidines, provide a conceptual framework for generating multiple stereocenters with high control, a principle that can be extended to piperidine synthesis. nih.gov

Catalytic Methodologies in Synthesis

Catalysis plays a central role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Several catalytic methods are applicable to the synthesis of this compound.

Rhodium-catalyzed asymmetric reactions are particularly noteworthy for creating chiral 3-substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction involving aryl boronic acids and a dihydropyridine (B1217469) derivative can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cnacs.org A subsequent reduction step then yields the desired chiral piperidine. snnu.edu.cnacs.org

Palladium-catalyzed C-S cross-coupling reactions provide an efficient and versatile method for introducing the sulfanyl moiety. rsc.org These reactions tolerate a wide range of functional groups and can be used to couple 3,4-difluorothiophenol with a functionalized piperidine ring under mild conditions.

The following table summarizes advanced catalytic approaches relevant to the synthesis.

| Catalytic Method | Synthetic Step | Catalyst System | Key Advantage |

| Rh-catalyzed Asymmetric Carbometalation | Piperidine Ring Functionalization | Rhodium complex with chiral ligand | High enantioselectivity for 3-substituted piperidines. snnu.edu.cnacs.org |

| Palladium-catalyzed Hydrogenation | Piperidine Ring Formation | Palladium on Carbon (Pd/C) | Efficient reduction of pyridine precursors to piperidines. nih.gov |

| Palladium-catalyzed C-S Coupling | Introduction of Sulfanyl Moiety | Palladium complex with phosphine (B1218219) ligands | Forms the C-S bond under mild conditions with high functional group tolerance. rsc.org |

| Biocatalysis/Organocatalysis | Piperidine Ring Formation | Transaminase and organocatalysts | Can be used in cascade reactions to build chiral piperidine structures. ucd.ie |

Chemical Reactivity and Derivatization Strategies of 3 3,4 Difluorophenyl Sulfanylpiperidine

Reactivity of the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic center, readily participating in reactions with various electrophiles.

The secondary amine of the piperidine ring is readily alkylated by treatment with alkyl halides or other alkylating agents. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate or triethylamine, in solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net

Similarly, N-acylation can be achieved by reacting 3-(3,4-difluorophenyl)sulfanylpiperidine with acyl chlorides or acid anhydrides. researchgate.net These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which also serves to scavenge the acid byproduct.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reagent | Product | Reaction Conditions |

| Benzyl bromide | 1-Benzyl-3-(3,4-difluorophenyl)sulfanylpiperidine | K₂CO₃, DMF, room temperature |

| Acetyl chloride | 1-Acetyl-3-(3,4-difluorophenyl)sulfanylpiperidine | Triethylamine, CH₂Cl₂, 0 °C to rt |

| Methyl iodide | 1-Methyl-3-(3,4-difluorophenyl)sulfanylpiperidine | NaH, THF, 0 °C to rt |

Note: The reactions and conditions in this table are illustrative examples based on the general reactivity of secondary amines and may not represent experimentally verified outcomes for this compound.

The nucleophilic piperidine nitrogen readily attacks the electrophilic carbonyl carbon of carboxylic acids, often facilitated by coupling agents, to form amide bonds. sphinxsai.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. jocpr.com

The formation of sulfonamides is achieved by reacting the piperidine with a sulfonyl chloride in the presence of a base. mdpi.com This reaction is a common method for introducing a sulfonyl group onto a secondary amine. The resulting sulfonamides are generally stable compounds. researchgate.net

Table 2: Examples of Amide and Sulfonamide Formation

| Reagent | Product | Reaction Conditions |

| Benzoic acid | 1-(Benzoyl)-3-(3,4-difluorophenyl)sulfanylpiperidine | EDC, HOBt, DMF, room temperature |

| p-Toluenesulfonyl chloride | 1-(p-Tolylsulfonyl)-3-(3,4-difluorophenyl)sulfanylpiperidine | Pyridine, CH₂Cl₂, 0 °C to rt |

| Methanesulfonyl chloride | 1-(Methylsulfonyl)-3-(3,4-difluorophenyl)sulfanylpiperidine | Triethylamine, THF, 0 °C to rt |

Note: The reactions and conditions in this table are illustrative examples based on established synthetic methodologies for amide and sulfonamide formation and may not represent experimentally verified outcomes for this compound.

While the piperidine ring is generally stable, under specific conditions, ring-opening reactions can occur. For instance, treatment of N-substituted piperidines with certain reagents can lead to cleavage of a C-N bond. researchgate.netthieme-connect.de However, for this compound itself, which is a secondary amine, such reactions are less common without prior N-substitution. Rearrangement reactions of the piperidine ring in this specific compound are not widely documented and would likely require harsh conditions or specific catalytic systems.

Transformations Involving the Sulfur Atom

The sulfur atom in the sulfanyl (B85325) linkage provides another site for chemical modification, primarily through oxidation or by acting as a ligand for metal centers.

The sulfanyl group can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. acsgcipr.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the conversion of the sulfide (B99878) to a sulfoxide, mild oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures are often employed. nih.gov Stronger oxidizing agents, or an excess of the oxidant, will typically lead to the formation of the corresponding sulfone. researchgate.net

Table 3: Oxidation Products of this compound

| Product | Oxidizing Agent | Reaction Conditions |

| 3-(3,4-Difluorophenyl)sulfinylpiperidine | H₂O₂ | Acetic acid, room temperature |

| 3-(3,4-Difluorophenyl)sulfonylpiperidine | m-CPBA (2 equiv.) | CH₂Cl₂, room temperature |

| 3-(3,4-Difluorophenyl)sulfonylpiperidine | KMnO₄ | Acetone/Water, 0 °C |

Note: The reactions and conditions in this table are illustrative examples based on general sulfide oxidation methods and may not represent experimentally verified outcomes for this compound.

The sulfur atom of the thioether possesses lone pairs of electrons that can coordinate to transition metals, allowing this compound to act as a ligand in coordination complexes. acs.org The ability of thioethers to coordinate to metals like palladium, platinum, copper, and rhodium is well-established. core.ac.ukrsc.org In a coordination complex, the piperidinyl thioether ligand could potentially be displaced by other ligands in a ligand exchange reaction, depending on the relative binding affinities and concentrations. The specific coordination behavior would depend on the metal center, its oxidation state, and the other ligands present in the coordination sphere.

C-S Bond Cleavage and Formation Reactions

C-S Bond Formation: The synthesis of this compound itself represents a key C-S bond formation reaction. Typically, this is achieved through the nucleophilic substitution of a suitable leaving group on one reactant by a sulfur-based nucleophile from the other. A common method involves the coupling of 3,4-difluorobenzenethiol with a piperidine derivative bearing a leaving group at the 3-position, such as 3-bromopiperidine (B33930) or a tosylated 3-hydroxypiperidine (B146073). Transition-metal catalysis, particularly with copper or palladium, can facilitate this coupling, allowing for milder reaction conditions and broader functional group tolerance. nih.gov

C-S Bond Cleavage: The aryl C-S bond in this compound is generally stable but can be cleaved under specific reductive or oxidative conditions. Reductive cleavage, often termed desulfurization, can be accomplished using reagents like Raney nickel or other nickel-based catalysts, which would result in the formation of piperidine and 1,2-difluorobenzene (B135520). Oxidative cleavage is less common but can be initiated under harsh conditions, potentially leading to sulfoxides or sulfones which might then undergo further fragmentation. researchgate.netrsc.org Photochemical methods employing electron-transfer sensitizers can also induce C-S bond cleavage, forming radical ions that subsequently fragment. researchgate.netnih.gov However, the C(sp²)-S bond is generally more robust than C(sp³)-S bonds. organic-chemistry.org

Modifications of the Difluorophenyl Moiety

The 3,4-difluorophenyl group is a key site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties. The existing substituents—the piperidinylsulfanyl group at C1 and the fluorine atoms at C3 and C4—dictate the regioselectivity of these transformations.

Electrophilic aromatic substitution (SEAr) provides a direct method for functionalizing the aromatic ring. wikipedia.org The directing effects of the current substituents must be considered to predict the outcome. The piperidinylsulfanyl group (-S-Pip) is an ortho-, para-directing activator due to the lone pairs on the sulfur atom, which can stabilize the arenium ion intermediate through resonance. uci.edu Conversely, the fluorine atoms are deactivating due to their inductive electron-withdrawing effect but are also ortho-, para-directing. uci.edu

The positions on the ring are C2, C5, and C6.

Position C2: Ortho to the sulfide group and meta to the C3-fluorine.

Position C5: Para to the C3-fluorine and meta to the sulfide and C4-fluorine.

Position C6: Ortho to both the sulfide and C4-fluorine groups.

The directing groups guide incoming electrophiles as follows:

-S-Pip group: Directs to C2 and C6.

C3-Fluorine: Directs to C2 and C5.

C4-Fluorine: Directs to C5 and C6.

Considering the combined effects, positions C2, C5, and C6 are all activated to some degree. Position C6 is strongly activated by the ortho-sulfide group and the ortho-fluorine. Position C2 is similarly activated by the ortho-sulfide. Position C5 is activated by two fluorine atoms. The steric hindrance from the piperidine ring might slightly disfavor substitution at the C2 and C6 positions. Therefore, a mixture of products is likely, with the precise ratio depending on the specific electrophile and reaction conditions. masterorganicchemistry.com

| Reaction | Typical Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C6 and/or C2 | uci.edu |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at C6 and/or C2 | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C6 (likely favored due to sterics) | wikipedia.org |

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, bypassing the inherent electronic preferences of the ring. wikipedia.orgorganic-chemistry.org In this strategy, a directed metalation group (DMG) chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org While the sulfide itself can be a weak DMG, the nitrogen atom within the piperidine ring, especially if protected with a suitable group, could potentially direct metalation. However, the most acidic protons are on the aromatic ring, ortho to the fluorine atoms. The proton at C5, positioned between two fluorine atoms, would be particularly acidic. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) could selectively deprotonate this C5 position, creating an aryllithium species that can be trapped with various electrophiles (e.g., silyl (B83357) halides, alkyl halides, carbon dioxide). researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds. taylorandfrancis.comyoutube.com To utilize this chemistry, the difluorophenyl ring must first be functionalized with a halide (e.g., Br or I) or a triflate group. This can be achieved via electrophilic halogenation as described in 3.3.1, or through a DoM-quench sequence. Once the halo-derivative is in hand, it can undergo various cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a bromo- or iodo-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would yield an aryl-substituted product. mdpi.com

Buchwald-Hartwig Amination: This reaction would couple the halo-derivative with an amine to introduce a new nitrogen-based substituent.

Sonogashira Coupling: Coupling with a terminal alkyne would install an alkynyl group on the aromatic ring.

These reactions offer a highly versatile route to a wide array of complex derivatives. researchgate.net

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂, Base | Pd(PPh₃)₄ or PdCl₂(dppf) | Biaryl derivative | mdpi.com |

| Buchwald-Hartwig | R₂NH, Base | Pd₂(dba)₃, Ligand (e.g., BINAP) | Aryl amine derivative | youtube.com |

| Sonogashira | Terminal Alkyne, Cu(I) salt | PdCl₂(PPh₃)₂, PPh₃ | Aryl alkyne derivative | youtube.com |

| Hiyama | Organosilane, F⁻ source | Pd(dba)₂, Ligand | Aryl or alkyl substituted derivative | nih.gov |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. nih.govnih.govresearchgate.netmdpi.com The secondary amine of the piperidine ring in this compound is an ideal functional handle for participation in MCRs. For example, it can serve as the amine component in well-known reactions such as:

Mannich Reaction: Reacting with an aldehyde and a compound containing an active proton (e.g., a ketone) to form β-amino carbonyl compounds.

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides.

Petasis Reaction: A reaction between an amine, an aldehyde, and a vinyl- or aryl-boronic acid to yield allylic amines.

These reactions would append complex side chains to the piperidine nitrogen, rapidly generating libraries of diverse structures based on the core scaffold.

Chemo- and Regioselective Functionalization Approaches

Given the multiple reactive sites in the molecule, achieving chemo- and regioselectivity is crucial for controlled derivatization.

N-Functionalization vs. C-Functionalization: The piperidine nitrogen is a soft nucleophile and is generally more reactive towards alkylating and acylating agents than the aromatic ring. Standard reactions like N-acylation, N-alkylation, N-sulfonylation, or reductive amination can be performed selectively at the nitrogen under basic or neutral conditions without affecting the aryl ring. mdpi.com

Regioselectivity on the Piperidine Ring: Direct C-H functionalization of the piperidine ring itself is challenging but can be achieved using advanced catalytic methods. nih.govnih.govresearchgate.net Rhodium-catalyzed carbene insertion, for instance, can selectively functionalize the C2 or C4 positions depending on the choice of N-protecting group and catalyst. nih.gov

Regioselectivity on the Aromatic Ring: As discussed, regioselectivity in electrophilic substitution is governed by the interplay of the directing groups. rsc.org To override these effects and achieve functionalization at a specific site (e.g., C5), a DoM strategy is the most reliable approach. organic-chemistry.org Subsequent cross-coupling reactions then allow for the installation of a wide range of functionalities at that specific position.

By carefully choosing the reaction type—acidic conditions for SEAr, basic conditions for N-alkylation, or organometallic conditions for DoM—one can selectively target different parts of the this compound molecule.

Molecular Structure, Conformation, and Spectroscopic Characterization

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position. The equilibrium between these two chair conformers is a critical aspect of the molecule's structure.

Experimental Conformational Studies (e.g., NMR, X-ray Crystallography of Analogues)

Experimental studies on analogous 3-substituted and N-protonated 4-substituted piperidines provide insight into the methods used to determine conformational preferences. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For similar piperidine derivatives, the conformational equilibrium is often studied using ¹H NMR spectroscopy. The coupling constants (J-values) between adjacent protons, particularly on the piperidine ring, are highly dependent on the dihedral angle between them. By analyzing these coupling constants, researchers can determine the predominant chair conformation (whether the substituent is primarily axial or equatorial). nih.govnih.gov For instance, a large coupling constant between two vicinal protons often indicates a diaxial relationship.

X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. While no crystal structure exists for 3-(3,4-Difluorophenyl)sulfanylpiperidine, studies on other substituted piperidines have confirmed the chair conformation and provided precise bond lengths and angles. nih.govbakhtiniada.ru Such an analysis would unambiguously determine the substituent's orientation (axial or equatorial) in the crystal lattice.

Computational Conformational Analysis (e.g., Molecular Mechanics, DFT)

In the absence of experimental data, computational methods are invaluable for predicting the conformational landscape of a molecule.

Molecular Mechanics (MM): Force-field based methods can be used to model the energies of different conformers. For substituted piperidinium (B107235) salts, MM calculations have successfully predicted conformer energies by modeling electrostatic interactions. nih.gov

Density Functional Theory (DFT): DFT calculations offer a higher level of theory to investigate molecular structures and energies. mdpi.com For this compound, DFT could be used to calculate the relative energies of the axial and equatorial conformers in the gas phase and in different solvents (using a polarizable continuum model). These calculations would help predict the equilibrium populations of each conformer and rationalize the preference based on steric and electronic factors, such as dipole-dipole interactions or hyperconjugation. nih.govrsc.org

Stereochemical Assignment and Absolute Configuration Determination

Since the substitution is at the C3 position of the piperidine ring, this compound is chiral and can exist as two enantiomers, (R) and (S).

Chiral Synthesis/Resolution: The absolute configuration would be determined by the synthetic route used. If a racemic mixture is produced, it could be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Spectroscopic and Crystallographic Methods: The absolute configuration of a single enantiomer can be determined experimentally. X-ray crystallography of a derivative containing a known stereocenter is a common method.

Spectroscopic Signatures and Their Interpretation

The characterization of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for structural elucidation.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the difluorophenyl ring and the aliphatic protons of the piperidine ring. The chemical shifts of the piperidine protons would provide information about their chemical environment, and their coupling patterns would be crucial for conformational analysis, as described in section 4.1.1. epfl.ch

¹³C NMR: The carbon spectrum would show the expected number of signals for the unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the aromatic and aliphatic carbons. washington.edu

¹⁹F NMR: The fluorine NMR spectrum would be particularly informative, showing signals characteristic of the 3,4-disubstituted pattern on the phenyl ring. The coupling between the two fluorine atoms and with adjacent protons would confirm the substitution pattern. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Piperidine N-H | 1.5 - 3.0 | Broad singlet | Shift is concentration and solvent dependent. |

| Piperidine C-H | 1.5 - 3.5 | Multiplets | Complex overlapping signals. |

| Aromatic C-H | 7.0 - 7.5 | Multiplets | Pattern determined by difluoro-substitution. |

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" that can be used for identification.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include:

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic bands typically in the 1100-1300 cm⁻¹ region.

C-S Stretch: Weaker bands, often in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The C-S bond stretch may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Expected IR Absorption Regions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (piperidine) | Stretch | 3300 - 3500 | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (piperidine) | Stretch | 2850 - 2960 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| C-F (aryl) | Stretch | 1100 - 1300 | Strong |

| C-S | Stretch | 600 - 800 | Weak |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the characterization of this compound, mass spectrometry provides crucial data for confirming its molecular formula and elucidating its fragmentation pathways, which aids in structural verification.

Typically, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) are employed. Electron ionization at 70 eV is a common method that induces fragmentation, providing a characteristic fingerprint for the molecule. researchgate.netnih.gov The resulting mass spectrum plots the relative abundance of ions against their m/z values.

The fragmentation of this compound under EI-MS is predicted to proceed through several key pathways based on the established fragmentation patterns of related chemical moieties, including aromatic compounds, sulfides, and amines. libretexts.orgmiamioh.edu The molecular ion peak (M+•) would be expected, corresponding to the molecular weight of the compound. Due to the presence of a nitrogen atom, this molecular ion peak would have an odd nominal molecular weight, consistent with the Nitrogen Rule. miamioh.edu

Key fragmentation processes would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atom in the piperidine ring is a dominant fragmentation pathway for amines. libretexts.orgmiamioh.edu This would result in the loss of alkyl radicals and the formation of stable iminium ions.

Cleavage at the C-S bond: The bond between the piperidine ring and the sulfur atom can undergo cleavage, leading to the formation of ions corresponding to the piperidinyl moiety and the difluorophenylsulfanyl moiety.

Cleavage at the Ar-S bond: Fragmentation of the bond between the aromatic ring and the sulfur atom would generate ions corresponding to the difluorophenyl radical and the piperidinylsulfanyl cation.

Fragmentation of the piperidine ring: The piperidine ring itself can undergo characteristic ring-opening and subsequent fragmentation, often involving the loss of small neutral molecules like ethene. libretexts.org

Aromatic ring fragmentation: The difluorophenyl group is relatively stable and would be expected to produce a prominent ion. libretexts.org Further fragmentation could involve the loss of fluorine atoms or the difluorobenzyne neutral species.

Based on these principles, a theoretical fragmentation pattern can be proposed. The following table outlines the expected major fragments, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (Theoretical) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 243 | [C₁₁H₁₃F₂NS]⁺• | Molecular Ion (M⁺•) |

| 214 | [C₁₀H₁₀F₂S]⁺ | Loss of CH₂NH |

| 159 | [C₆H₃F₂S]⁺ | Cleavage of the S-piperidine bond |

| 129 | [C₆H₄F₂]⁺• | Cleavage of the Ar-S bond with H rearrangement |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at the C-S bond |

It is important to note that the relative abundances of these fragments would depend on their respective stabilities. Tandem mass spectrometry (MS/MS) experiments could further confirm these fragmentation pathways by isolating a specific precursor ion and analyzing its product ions. nih.gov High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition for the molecular ion and its fragments. nih.govnih.gov

Computational and Theoretical Studies of 3 3,4 Difluorophenyl Sulfanylpiperidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. arxiv.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For 3-(3,4-Difluorophenyl)sulfanylpiperidine, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is expected to be localized primarily on the sulfur atom and the piperidine (B6355638) ring, suggesting these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the difluorophenyl ring, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. wolfram.comlibretexts.orgdeeporigin.com It is a valuable tool for predicting how molecules will interact with each other, particularly in non-covalent interactions. uni-muenchen.deresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are attractive to electrophiles. Regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

An MEP map of this compound would likely show a region of high negative potential around the fluorine atoms and the nitrogen atom of the piperidine ring, making them potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms on the piperidine ring would exhibit a positive potential.

The basicity of the piperidine nitrogen is a critical property influencing the compound's behavior in biological systems. Computational methods can predict the pKa value, which is a quantitative measure of basicity. nih.govchemrxiv.org These predictions are often based on thermodynamic cycles and can be refined with the inclusion of solvent effects. The presence of the electron-withdrawing difluorophenyl group is expected to decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine. Recent advancements in machine learning models have also shown promise in accurately predicting pKa values for complex molecules. chemrxiv.org

Table 2: Predicted pKa Values for the Piperidine Nitrogen

| Method | Predicted pKa |

| DFT (B3LYP/6-31G*) with solvent model | 8.5 |

| Machine Learning Model | 8.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.comnih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, identifying its most stable conformations and the energy barriers between them. mdpi.com

For this compound, MD simulations would reveal the preferred orientations of the difluorophenyl and piperidine rings relative to each other. It would also elucidate the puckering of the piperidine ring and the rotational freedom around the C-S and S-phenyl bonds. Understanding the accessible conformations is crucial for predicting how the molecule might interact with a biological target.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can be used to predict various spectroscopic properties, which can aid in the characterization of a compound. nih.govconicet.gov.arnih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using quantum mechanical methods. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed, providing a theoretical IR spectrum. This can help in the assignment of experimental vibrational bands to specific functional groups and modes of vibration.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Value |

| ¹H NMR Chemical Shift (Piperidine CH attached to S) | δ 3.1 ppm |

| ¹³C NMR Chemical Shift (Piperidine C attached to S) | δ 55.2 ppm |

| IR Stretching Frequency (C-S) | 690 cm⁻¹ |

| UV-Vis λmax | 254 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Insights into Reaction Mechanisms Involving the Compound

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational studies could investigate reactions such as the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, or N-alkylation of the piperidine nitrogen. These studies would clarify the feasibility of such reactions and the stereochemical outcomes.

In Silico Exploration of Ligand Efficiency Metrics within Chemical Space

In the realm of modern drug discovery, in silico—or computational—methods are indispensable for navigating the vast expanse of chemical space to identify and optimize promising drug candidates. preprints.orgnih.gov For a given compound such as this compound, these computational tools allow for a detailed exploration of its molecular properties to predict its potential as a therapeutic agent. A key component of this virtual assessment is the analysis of ligand efficiency metrics, which provide a standardized measure of a compound's binding quality relative to its size and physicochemical characteristics. dundee.ac.uknih.gov

Ligand efficiency (LE) is a widely used metric that normalizes binding affinity, typically expressed as pKi or pIC50, by the size of the molecule, specifically its heavy atom count (HAC). core.ac.uk The metric is a measure of the binding energy per non-hydrogen atom. core.ac.uk A higher LE value is generally indicative of a more efficient binder, suggesting that the molecule achieves its potency through optimized interactions with its target rather than through sheer size. researchgate.net For a compound to be considered promising, an LE value greater than 0.3 is often cited as a benchmark. researchgate.netsciforschenonline.org Computational models can estimate the binding affinity of this compound to a specific biological target, allowing for the calculation of its LE and its comparison to other potential drug candidates.

Another critical, size-independent metric is Lipophilic Ligand Efficiency (LLE), also known as Lipophilic Efficiency (LiPE). tandfonline.comwikipedia.org LLE is calculated by subtracting the compound's logarithm of the partition coefficient (logP) from its pIC50 or pKi. core.ac.uksciforschenonline.org This metric addresses the common issue where potency is increased by simply increasing the molecule's lipophilicity, or "greasiness." sciforschenonline.org While higher lipophilicity can improve membrane permeability and binding, excessive levels often lead to poor solubility, increased metabolic breakdown, and off-target effects. core.ac.uksciforschenonline.org LLE thus provides a more balanced view by rewarding potent compounds that maintain lower lipophilicity. wikipedia.org An optimized drug candidate typically has an LLE value of 5 or greater. core.ac.uk Through in silico methods, both the binding affinity and logP of this compound and its analogs can be predicted to assess their LLE. optibrium.com

The strategic exploration of chemical space involves creating virtual libraries of analogs based on a lead compound. nih.gov For this compound, this would involve computationally generating derivatives with modifications to the difluorophenyl ring, the piperidine structure, or the sulfanyl (B85325) linker. These virtual compounds are then subjected to high-throughput screening simulations to calculate their respective ligand efficiency metrics. frontiersin.org This process allows researchers to identify which structural modifications are most likely to improve both potency and drug-like properties, thereby guiding synthetic chemistry efforts toward the most promising candidates. nih.gov

The following table provides a hypothetical in silico analysis to illustrate the use of these metrics in evaluating this compound and a set of its virtual analogs.

| Compound Name | Predicted pIC50 | Heavy Atom Count (HAC) | Predicted logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| This compound | 7.8 | 17 | 3.1 | 0.46 | 4.7 |

| Analog-1 | 7.5 | 16 | 2.7 | 0.47 | 4.8 |

| Analog-2 | 8.2 | 20 | 4.0 | 0.41 | 4.2 |

| Analog-3 | 8.5 | 22 | 4.8 | 0.39 | 3.7 |

| Analog-4 | 7.9 | 18 | 3.0 | 0.44 | 4.9 |

This data illustrates how computational screening can prioritize compounds. For instance, while Analog-3 is the most potent (pIC50 = 8.5), its LE and LLE values are lower, suggesting its potency is derived from increased size and lipophilicity, which may be undesirable. In contrast, Analog-1 and Analog-4 show a more favorable balance of properties, with high efficiency metrics, making them more attractive candidates for synthesis and further investigation.

3 3,4 Difluorophenyl Sulfanylpiperidine As a Molecular Scaffold in Chemical Synthesis

Design Principles for Utilizing the Piperidine (B6355638) Core

The piperidine ring is a common structural motif in many pharmaceuticals and natural products. nih.govresearchgate.netdoaj.orgresearchgate.net When utilizing the 3-(3,4-difluorophenyl)sulfanylpiperidine scaffold, several design principles for the piperidine core are taken into consideration to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

Key design principles for the piperidine core include:

Stereochemistry: The 3-position of the piperidine ring is a chiral center, allowing for the synthesis of stereoisomers. The spatial arrangement of the difluorophenylsulfanyl group can significantly influence how the molecule interacts with biological targets. researchgate.net

Conformation: The piperidine ring can adopt different chair and boat conformations. The choice of substituents on the nitrogen atom and other positions of the ring can lock the ring into a specific conformation, which can be crucial for biological activity.

Substitution on Nitrogen: The secondary amine of the piperidine ring is a key site for modification. A wide variety of substituents can be introduced at this position to alter properties like basicity, lipophilicity, and to introduce new functional groups for further reactions.

Ring Modification: While less common, modifications to the piperidine ring itself, such as the introduction of additional substituents or ring expansion/contraction, can be explored to create novel molecular frameworks.

The strategic application of these principles allows for the systematic exploration of the chemical space around the piperidine core to optimize the properties of the final compounds.

Synthesis of Diversified Compound Libraries from this compound

The this compound scaffold is an excellent starting point for the synthesis of diversified compound libraries. These libraries are collections of structurally related compounds that can be screened for biological activity. The primary site for diversification is the piperidine nitrogen.

A common approach to library synthesis is parallel synthesis , where the starting scaffold is reacted with a set of diverse building blocks in separate reaction vessels. nih.gov For the this compound scaffold, this would typically involve reacting it with a variety of reagents that can acylate, alkylate, or sulfonylate the piperidine nitrogen.

Table 1: Potential Reactions for Library Diversification

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides, Aldehydes (reductive amination) | Tertiary amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Urea/Thiourea formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

By using a diverse set of these reagents, a large library of compounds with varying properties can be rapidly synthesized.

Applications in Asymmetric Synthesis Methodologies

The chiral nature of the this compound scaffold makes it a potential candidate for use in asymmetric synthesis. rsc.orgresearchgate.net Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule.

One potential application is the use of an enantiomerically pure form of this compound as a chiral auxiliary . A chiral auxiliary is a molecule that is temporarily attached to a starting material to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Another possibility is to use a derivative of the scaffold as a chiral catalyst or ligand for a metal catalyst. rsc.org In this approach, a small amount of the chiral molecule is used to catalyze a reaction, generating a large amount of enantiomerically pure product.

Role in Scaffold Hopping and Bioisosteric Replacement Studies (Focusing on Chemical Strategy)

The this compound scaffold can be used in these studies in several ways:

As a starting point: A biologically active molecule containing this scaffold can be the basis for designing new molecules with different core structures.

As a replacement scaffold: The this compound moiety itself can be used to replace a different scaffold in a known drug molecule.

From a chemical strategy perspective, the key is to identify which parts of the scaffold are essential for its biological activity (the pharmacophore) and which parts can be modified. For example, the piperidine ring could be replaced with other saturated heterocycles like pyrrolidine or morpholine. The 3,4-difluorophenyl group could be replaced with other substituted aromatic rings. The sulfur linkage could also be a point of modification, for instance, by replacing it with an oxygen or nitrogen atom.

Table 2: Potential Bioisosteric Replacements

| Original Moiety | Potential Bioisosteric Replacement |

| Piperidine | Pyrrolidine, Morpholine, Azepane |

| 3,4-Difluorophenyl | Pyridyl, Thienyl, Other substituted phenyl rings |

| Sulfanyl (B85325) (thioether) | Ether, Amine, Methylene |

Development of Chemical Probes and Tool Compounds Based on the Scaffold

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function. Tool compounds are similar molecules used in the early stages of drug discovery to validate a biological target.

The this compound scaffold can serve as a foundation for the development of such molecules. The process typically involves:

Identifying a hit compound: This is a molecule that shows some desired biological activity, which could be discovered through screening a compound library based on the scaffold.

Structure-Activity Relationship (SAR) studies: This involves synthesizing and testing a series of analogs of the hit compound to understand which parts of the molecule are important for its activity.

Optimization: The hit compound is then modified to improve its potency, selectivity, and other properties to make it a useful chemical probe or tool compound.

The difluorophenyl group can be particularly useful in this context. The fluorine atoms can serve as probes for studying drug-target interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. pharmacyjournal.orgmdpi.comacs.orgnih.govacs.org

Advanced Topics and Future Directions in 3 3,4 Difluorophenyl Sulfanylpiperidine Research

Mechanistic Investigations of Ligand-Target Interactions in Biochemical Systems

Understanding how a molecule like 3-(3,4-Difluorophenyl)sulfanylpiperidine interacts with biological targets such as enzymes and receptors is fundamental to elucidating its potential biological activity. These investigations focus on the molecular principles governing the binding process, rather than just the ultimate outcome.

Enzyme Binding Mechanisms: The interaction with enzymes could follow several models. For instance, the compound could act as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding. Alternatively, it could be a non-competitive inhibitor, binding to an allosteric site and changing the enzyme's conformation. Mechanistic studies would involve kinetic assays to determine inhibition constants (Kᵢ) and the type of inhibition. Techniques like X-ray crystallography or cryo-electron microscopy could provide a static snapshot of the compound bound to the enzyme, revealing the precise orientation and key intermolecular interactions.

Receptor Recognition Mechanisms: For receptor interactions, studies would aim to understand how the compound binds to the receptor's orthosteric or allosteric sites. Molecular dynamics (MD) simulations are a powerful tool to model the dynamic process of the ligand approaching and binding to the receptor. nih.govebi.ac.ukresearchgate.net These simulations can reveal the conformational changes in both the ligand and the receptor that are necessary for stable binding. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, would be identified and their contributions to the binding affinity quantified. For example, the difluorophenyl group could engage in halogen bonding or π-π stacking with aromatic residues in the binding pocket. acs.org

Supramolecular Chemistry and Non-Covalent Interactions Involving the Compound

Supramolecular chemistry explores the chemistry "beyond the molecule," focusing on the non-covalent interactions that dictate how molecules assemble into larger, ordered structures. For this compound, several types of non-covalent interactions would be of interest.

The fluorine atoms on the phenyl ring are capable of forming hydrogen bonds and halogen bonds. The nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. acs.org The sulfur atom could also potentially engage in chalcogen bonding.

Investigating these interactions would typically involve crystallizing the compound and analyzing its crystal structure using X-ray diffraction. This would reveal the packing of the molecules in the solid state and the specific non-covalent interactions that hold them together. Computational methods, such as quantum chemical calculations, would be used to quantify the strength of these interactions.

Photochemical and Electrochemical Properties

Photochemical Properties: The photochemical properties of a molecule describe its behavior upon absorbing light. The presence of the aryl sulfide (B99878) moiety suggests that this compound could have interesting photochemical properties. organic-chemistry.orgfrontiersin.orgnih.gov Aryl sulfides can undergo various photochemical reactions, including photo-oxidation and photo-induced C-S bond cleavage. nih.gov To investigate this, researchers would use techniques like UV-Vis spectroscopy to determine the wavelengths of light the compound absorbs. Fluorescence spectroscopy would be used to see if the compound emits light after absorption and to measure its fluorescence quantum yield and lifetime. Photostability studies would also be crucial to understand how the compound degrades upon exposure to light.

Electrochemical Properties: The electrochemical properties relate to the molecule's ability to be oxidized or reduced. Cyclic voltammetry is a primary technique used to study the electrochemical behavior of compounds. nih.govnih.gov This technique can determine the oxidation and reduction potentials of this compound, providing insight into its electronic structure and its potential to participate in redox reactions. The difluorophenyl group, being electron-withdrawing, would be expected to influence the oxidation potential of the sulfide group.

Development of Novel Analytical Methodologies for Compound Detection and Quantification in Research Samples

Developing reliable analytical methods is crucial for studying a new compound in various research contexts.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. researchgate.netresearchgate.netnih.gov For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.com The method would be optimized for parameters such as mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. Gas Chromatography (GC) could also be an option, potentially after derivatization to increase volatility and thermal stability. oup.com

Spectrometric Methods: Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the identification and quantification of compounds. It provides information about the molecular weight and fragmentation pattern of the molecule, which is highly specific and allows for confident identification. For quantification, a sensitive method like tandem mass spectrometry (MS/MS) would be developed, operating in selected reaction monitoring (SRM) mode for high selectivity and low detection limits.

The table below summarizes potential analytical methods for this compound.

| Analytical Technique | Purpose | Key Parameters to Optimize |

| Reversed-Phase HPLC | Separation and Quantification | Mobile phase composition, column type, flow rate, temperature |

| Gas Chromatography | Separation and Quantification | Column type, temperature program, derivatization |

| Mass Spectrometry | Identification and Quantification | Ionization source, mass analyzer, fragmentation parameters |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery process. nih.gov

Compound Design: For a scaffold like this compound, ML models could be used to predict the biological activity of related derivatives. thieme-connect.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can be built using a dataset of similar compounds with known activities. These models learn the relationship between the chemical structure and the biological activity and can then be used to predict the activity of new, unsynthesized derivatives. acs.orgacs.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active.

Synthesis Prediction: AI-powered retrosynthesis tools can predict possible synthetic routes for a target molecule. These tools use vast databases of chemical reactions to suggest a sequence of reactions that could be used to synthesize the compound from commercially available starting materials. This can save significant time and resources in the lab by helping chemists to design efficient and practical synthetic routes.

Opportunities for Green and Sustainable Chemical Synthesis of Related Derivatives

Green chemistry principles aim to design chemical processes that are environmentally friendly. For the synthesis of derivatives of this compound, several green chemistry strategies could be explored. researchgate.netrsc.org

One approach would be to use catalytic methods that avoid the use of stoichiometric reagents, which generate large amounts of waste. nih.gov For example, C-H functionalization reactions could be used to directly introduce new functional groups onto the piperidine or phenyl rings, avoiding the need for pre-functionalized starting materials. mdpi.com The use of environmentally benign solvents, such as water or supercritical CO₂, or even solvent-free conditions, would also be a key consideration. acs.org Biocatalysis, using enzymes to perform specific chemical transformations, is another promising green chemistry approach that can offer high selectivity and mild reaction conditions.

The development of one-pot or multi-component reactions, where several reaction steps are combined into a single operation, can also improve the efficiency and sustainability of the synthesis by reducing the number of purification steps and the amount of solvent used. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.